molecular formula C27H21N3O6 B11636281 (5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile

(5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11636281
M. Wt: 483.5 g/mol
InChI Key: HADANSXSOWEXJW-HYARGMPZSA-N
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Description

The compound “(5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile” is a complex organic molecule that features a variety of functional groups, including a furan ring, a nitro group, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could involve the condensation of a furan derivative with a nitro-substituted benzaldehyde, followed by cyclization and functional group modifications to introduce the nitrile and other substituents. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of such complex molecules often requires scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carbonyl compound, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through various bioassays and pharmacological studies.

Medicine

In medicinal chemistry, this compound or its derivatives could be investigated for potential therapeutic applications. Structure-activity relationship (SAR) studies can help identify modifications that enhance biological activity and selectivity.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, modulating their function through binding or inhibition. The pathways involved can be elucidated through biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
  • (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This can be explored through comparative studies and experimental evaluations.

Properties

Molecular Formula

C27H21N3O6

Molecular Weight

483.5 g/mol

IUPAC Name

(5E)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C27H21N3O6/c1-17-22(26(31)29(27(32)23(17)16-28)13-12-18-6-4-3-5-7-18)14-20-9-11-25(36-20)21-10-8-19(35-2)15-24(21)30(33)34/h3-11,14-15H,12-13H2,1-2H3/b22-14+

InChI Key

HADANSXSOWEXJW-HYARGMPZSA-N

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C/C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])CCC4=CC=CC=C4)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])CCC4=CC=CC=C4)C#N

Origin of Product

United States

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